molecular formula C27H34N2O15S B12302802 Volonomycin

Volonomycin

Cat. No.: B12302802
M. Wt: 658.6 g/mol
InChI Key: JDQIPVJZDQWDSX-ITVONCJVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Volonomycin is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The synthesis involves the assembly of three moles each of L-valine, D-alpha-hydroxyisovaleric acid, D-valine, and L-lactic acid, which are linked alternately to form a 36-membered ring . The reaction conditions typically involve the use of specific enzymes that catalyze the formation of amide and ester bonds, resulting in the cyclic structure of this compound.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species in a controlled environment. The fermentation process is optimized to maximize the yield of this compound, and the compound is subsequently extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Volonomycin undergoes several types of chemical reactions, including complexation with metal ions, particularly potassium ions. This complexation is highly selective and occurs under mild conditions, making this compound an effective ionophore .

Common Reagents and Conditions: The complexation reactions typically involve the use of potassium salts, such as potassium chloride or potassium perchlorate, in aqueous or organic solvents. The reaction conditions are generally mild, with the complexation occurring at room temperature .

Major Products: The major product of these reactions is the this compound-potassium complex, which is highly stable and can be used in various biochemical applications .

Comparison with Similar Compounds

Volonomycin is unique among ionophores due to its high selectivity for potassium ions. Similar compounds include:

This compound’s unique structure and high selectivity for potassium ions make it a valuable tool in various scientific and industrial applications.

Biological Activity

Volonomycin, a member of the class of ionophores, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological effects, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

This compound is a cyclic peptide that acts primarily as a potassium ionophore. Its unique structure allows it to selectively transport potassium ions across biological membranes, disrupting ion gradients essential for cellular function. This property underpins many of its biological activities.

The primary mechanism through which this compound exerts its effects is by forming complexes with potassium ions (K+K^+). This complex can integrate into lipid bilayers, facilitating the transport of K+K^+ ions across membranes. The resulting disruption of the membrane potential leads to various cellular consequences, including:

  • Cell Death : The dissipation of the membrane potential can trigger apoptotic pathways in susceptible cells.
  • Inhibition of Protein Synthesis : Studies have shown that this compound can inhibit protein synthesis at the elongation stage, further contributing to its cytotoxic effects .

Biological Activities

This compound exhibits a broad spectrum of biological activities, which can be categorized as follows:

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens, including:

  • Bacteria : Effective against Mycobacterium tuberculosis, it serves as an antibiotic by disrupting potassium homeostasis in bacterial cells.
  • Fungi : Its antifungal activity has been noted in several studies, making it a potential candidate for treating fungal infections.

Antitumor Effects

Recent research indicates that this compound may have antitumor properties. By inducing apoptosis in cancer cells through ion transport disruption, it presents a novel approach to cancer therapy .

Neuroprotective Effects

Emerging evidence suggests that this compound may play a role in neuroprotection. It has been implicated in promoting mitophagy, which is beneficial for conditions like Parkinson’s and Alzheimer’s diseases. This activity is thought to be linked to its ability to modulate mitochondrial function and promote cellular health .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound in various contexts. Below are key findings summarized in table format:

StudyFocusKey Findings
AntimicrobialDemonstrated effective inhibition of Mycobacterium tuberculosis growth.
AntitumorInduced apoptosis in cancer cell lines through potassium ion disruption.
NeuroprotectionEnhanced mitophagy in neuronal cells, suggesting therapeutic potential for neurodegenerative diseases.

Future Directions

The ongoing research into this compound's biological activity highlights its potential as a therapeutic agent across multiple domains. Future studies are warranted to:

  • Explore its efficacy in clinical settings for infectious diseases and cancer.
  • Investigate its safety profile and possible side effects in long-term use.
  • Understand the full range of its mechanisms at the molecular level.

Properties

Molecular Formula

C27H34N2O15S

Molecular Weight

658.6 g/mol

IUPAC Name

3-[6-(acetyloxymethyl)-3-hydroxy-4-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid

InChI

InChI=1S/C27H34N2O15S/c1-5-12(29-9-45)26(37)44-21-15(8-40-11(3)30)42-24(27(38)7-13(31)18(28)17(23(27)34)25(35)36)20(33)22(21)43-16-6-14(39-4)19(32)10(2)41-16/h5,10,14-16,19-22,24,28,32-34,38H,6-8H2,1-4H3,(H,35,36)/b12-5-,28-18?

InChI Key

JDQIPVJZDQWDSX-ITVONCJVSA-N

Isomeric SMILES

C/C=C(/C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)\N=C=S

Canonical SMILES

CC=C(C(=O)OC1C(OC(C(C1OC2CC(C(C(O2)C)O)OC)O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)N=C=S

Origin of Product

United States

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